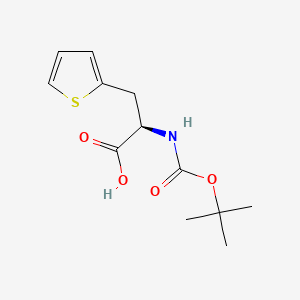![molecular formula C18H20F3NO B1588354 N,N-diméthyl-3-phényl-3-[4-(trifluorométhyl)phénoxy]propan-1-amine CAS No. 56225-81-1](/img/structure/B1588354.png)
N,N-diméthyl-3-phényl-3-[4-(trifluorométhyl)phénoxy]propan-1-amine
Vue d'ensemble
Description
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is a useful research compound. Its molecular formula is C18H20F3NO and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Ce composé est un élément clé du médicament antidépresseur fluoxétine . La fluoxétine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) largement utilisé dans le traitement de la dépression, avec ou sans anxiété, boulimie, trouble obsessionnel-compulsif (TOC), dysphorie prémenstruelle (DPM), y compris le syndrome prémenstruel (SPM), l'irritabilité et la dysphorie .
Synthèse des médicaments
Le composé joue un rôle crucial dans la synthèse de la pexidartinib, un médicament utilisé pour le traitement de diverses maladies .
Études de décomposition thermique
Le comportement thermique de ce composé a été étudié à l'aide de techniques thermoanalytiques . Ces études fournissent des informations précieuses sur la stabilité du composé dans différentes conditions, ce qui est crucial pour son stockage et son application dans divers domaines .
Médicaments contenant du fluor
Le groupe trifluorométhyle dans ce composé est une caractéristique courante de nombreux médicaments approuvés par la FDA . La présence de fluor ou de groupes fonctionnels contenant du fluor dans ces composés présente de nombreuses activités pharmacologiques .
Études théoriques
Des études théoriques ont été menées sur ce composé pour comprendre ses propriétés telles que le moment dipolaire . Ces études fournissent des informations précieuses sur le comportement du composé au niveau moléculaire .
Études de compatibilité médicament/excipient
Ce composé a été étudié pour sa compatibilité avec divers excipients . Ces études sont cruciales pour la formulation des médicaments, car elles garantissent que le principe actif (API) ne réagit pas négativement avec les excipients .
Mécanisme D'action
Target of Action
The primary target of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is the serotonin transporter . This compound acts as a serotonin reuptake inhibitor, which means it blocks the reabsorption of serotonin into neurons .
Mode of Action
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine interacts with its target, the serotonin transporter, by binding to it and blocking the reuptake of serotonin . This results in an increase in the concentration of serotonin in the synaptic cleft, which can then bind to and activate serotonin receptors .
Biochemical Pathways
The increased serotonin concentration in the synaptic cleft affects several biochemical pathways. Serotonin is a neurotransmitter that is involved in many functions, including mood regulation, appetite, and sleep . By increasing the availability of serotonin, N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine can influence these functions .
Pharmacokinetics
As a serotonin reuptake inhibitor, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation for a comprehensive understanding.
Result of Action
The molecular and cellular effects of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine’s action are primarily related to its role as a serotonin reuptake inhibitor . By blocking the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which can lead to increased activation of serotonin receptors . This can result in changes in mood, appetite, and sleep, among other effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target, the serotonin transporter . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine and serotonin pathways.
Cellular Effects
Given its role as a histamine H3 antagonist and serotonin reuptake inhibitor, it may influence cell function by modulating these signaling pathways
Molecular Mechanism
As a histamine H3 antagonist and serotonin reuptake inhibitor, it may bind to these receptors and inhibit their function . This could lead to changes in gene expression and cellular processes.
Metabolic Pathways
It is known that this compound is a histamine H3 antagonist and serotonin reuptake inhibitor , suggesting it may be involved in these pathways
Propriétés
IUPAC Name |
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZVVNFYXEIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433310 | |
| Record name | N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56225-81-1 | |
| Record name | N,N-Dimethyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56225-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N,N-dimethyl-γ-[4-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)







